molecular formula C8H9NO3 B3047041 4-Hydroxy-3-methoxybenzaldehyde oxime CAS No. 134283-49-1

4-Hydroxy-3-methoxybenzaldehyde oxime

Cat. No.: B3047041
CAS No.: 134283-49-1
M. Wt: 167.16 g/mol
InChI Key: RJJVVYVLHWMYAA-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-hydroxy-3-methoxybenzaldehyde oxime typically involves the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the oxime as a crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitriles, amines, and substituted oximes.

Scientific Research Applications

4-Hydroxy-3-methoxybenzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit enzyme activity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

4-Hydroxy-3-methoxybenzaldehyde oxime can be compared with other similar compounds such as:

  • 4-Hydroxybenzaldehyde oxime
  • 3-Methoxybenzaldehyde oxime
  • 4-Methoxybenzaldehyde oxime

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

CAS No.

134283-49-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-2-methoxyphenol

InChI

InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3/b9-5-

InChI Key

RJJVVYVLHWMYAA-UITAMQMPSA-N

SMILES

COC1=C(C=CC(=C1)C=NO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 4
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-methoxybenzaldehyde oxime
Reactant of Route 6
4-Hydroxy-3-methoxybenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.